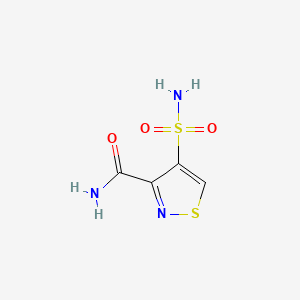![molecular formula C13H15NO4 B6610659 rac-methyl (1R,2R)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate CAS No. 2020076-85-9](/img/structure/B6610659.png)
rac-methyl (1R,2R)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac-methyl (1R,2R)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate, also known as rac-methyl-cyclopropanecarboxylate (rac-MCC), is a derivative of cyclopropane, an organic compound with a three-membered ring. This compound has been studied for its potential medicinal applications and has been found to have a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Rac-MCC has been studied for its potential medicinal applications, particularly in the treatment of cancer. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, rac-MCC has been studied for its potential anti-inflammatory and anti-bacterial activities.
Wirkmechanismus
Rac-MCC is thought to exert its anticancer effects through a mechanism known as “targeted cytotoxicity”. This involves the binding of the compound to specific proteins on the surface of cancer cells, which leads to the disruption of cell signaling pathways and the induction of cell death. Additionally, rac-MCC has been found to inhibit the expression of certain genes that are involved in tumor progression.
Biochemical and Physiological Effects
Rac-MCC has been found to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. Additionally, rac-MCC has been found to reduce the expression of certain genes involved in tumor progression. Furthermore, rac-MCC has been found to have anti-inflammatory and antibacterial activities.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using rac-MCC in lab experiments is its ability to target specific proteins on the surface of cancer cells, leading to the disruption of cell signaling pathways and the induction of cell death. Additionally, rac-MCC has a high solubility in water, making it easy to work with in the laboratory. However, there are some limitations to using rac-MCC in lab experiments, such as the fact that it can be degraded by light and heat, and it is not very stable in acidic or basic solutions.
Zukünftige Richtungen
There are several potential future directions for the research and development of rac-MCC. These include exploring its potential as an anti-inflammatory and anti-bacterial agent, as well as investigating its potential applications in the treatment of other diseases, such as diabetes and Alzheimer’s disease. Additionally, further research is needed to understand the mechanism of action of rac-MCC and to develop more efficient synthesis methods. Finally, further research is needed to identify potential side effects of rac-MCC and to develop strategies to minimize or prevent these side effects.
Synthesemethoden
Rac-MCC can be synthesized via a two-step process. The first step involves the reaction of cyclopropanecarboxylic acid with an alkylating agent, such as methyl iodide, to form the cyclopropylmethyl ester. This ester is then reacted with benzyloxycarbonyl chloride in the presence of a base, such as sodium hydroxide, to form rac-MCC.
Eigenschaften
IUPAC Name |
methyl (1R,2R)-2-(phenylmethoxycarbonylamino)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-17-12(15)10-7-11(10)14-13(16)18-8-9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3,(H,14,16)/t10-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUAAHZTNAGKCO-GHMZBOCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H]1NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
amine hydrochloride](/img/structure/B6610577.png)
![benzyl 1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B6610584.png)
![2-{bicyclo[3.1.0]hexan-2-yl}acetaldehyde](/img/structure/B6610589.png)


![1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B6610617.png)
![rac-(2R,4R)-2-ethyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid, cis](/img/structure/B6610619.png)
![2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.1]octane-4-carboxylic acid](/img/structure/B6610620.png)
![lithium(1+) 5-[2-(tert-butoxy)-2-oxoethoxy]pyrimidine-2-carboxylate](/img/structure/B6610626.png)
![lambda2-ruthenium(2+) bis(2,2'-bipyridine) 6,9,15,17,22-pentaazapentacyclo[12.8.0.0^{2,7}.0^{8,13}.0^{16,21}]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene bis(hexafluoro-lambda5-phosphanuide)](/img/structure/B6610627.png)


![methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B6610654.png)

